The Isoquinoline Core: A Privileged Structure in Medicinal Chemistry
The Isoquinoline Core: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 5-Bromo-7-methylisoquinoline: A Versatile Scaffold for Modern Chemistry
Abstract
5-Bromo-7-methylisoquinoline (CAS 1369186-73-1) is a strategically functionalized heterocyclic compound poised to serve as a pivotal building block for researchers in synthetic chemistry and drug discovery. The isoquinoline core is a well-established "privileged scaffold," frequently found in a multitude of natural products and clinically significant pharmaceuticals.[1][2][3] This guide elucidates the core physicochemical properties, predicted spectroscopic characteristics, and potential synthetic routes to this molecule. More critically, it provides a comprehensive overview of its synthetic utility, focusing on the strategic deployment of the C5-bromine atom in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are offered to empower researchers to leverage this compound for the rapid diversification and development of novel molecular entities.
The isoquinoline motif, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[2][4] Its prevalence in nature is exemplified by a vast class of alkaloids, including the vasodilator papaverine and the analgesic morphine, which underscore the scaffold's inherent ability to interact with biological systems.[5] In modern drug development, synthetic isoquinoline derivatives are integral to a wide range of therapeutic agents, from anticancer kinase inhibitors to antihypertensives like quinapril.[6][7]
5-Bromo-7-methylisoquinoline enters this landscape as a highly versatile intermediate. Its structure offers three key points for strategic consideration:
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The Isoquinoline Nitrogen: Influences basicity, solubility, and provides a key hydrogen-bond accepting site for molecular recognition.
-
The C5-Bromine Atom: Serves as a prime functional handle for introducing molecular complexity through a variety of transition-metal-catalyzed cross-coupling reactions.[7][8]
-
The C7-Methyl Group: Provides a subtle yet important lipophilic modification and can influence metabolic stability and binding pocket interactions.
This unique combination makes it an ideal starting material for building libraries of novel compounds for screening and lead optimization.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and established chemical principles.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1369186-73-1 | |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| InChI Key | DIRZYFXMAQTMSY-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(C=N2)Br)C | |
| Appearance | Predicted to be an off-white to yellow solid | General |
Predicted Spectroscopic Data
Understanding the expected spectroscopic signature is critical for reaction monitoring and product verification.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The methyl group will appear as a singlet in the upfield region (~2.5 ppm). The aromatic protons on the benzene ring (at C6 and C8) and the pyridine ring (at C1, C3, and C4) will exhibit characteristic shifts and coupling patterns influenced by the bromine, methyl, and nitrogen atoms. For example, the proton at C8, being ortho to the methyl group, and the proton at C6, being ortho to both the bromine and methyl groups, will have unique chemical shifts.[9][10]
-
¹³C NMR Spectroscopy: The carbon spectrum will display ten distinct signals. The methyl carbon will be found upfield (~20-25 ppm). The carbon atom bearing the bromine (C5) will be significantly influenced by the halogen's electronegativity and anisotropy. Carbons adjacent to the nitrogen (C1 and C3) will be deshielded and appear downfield.[9]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are predicted to include C=C and C=N stretching in the 1600-1450 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and a C-Br stretching frequency in the lower wavenumber region (typically 750-500 cm⁻¹).[9]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 221 and 223, which is a definitive signature for a monobrominated compound.
Proposed Synthesis of the Isoquinoline Core
While several methods exist for constructing the isoquinoline skeleton, the Bischler-Napieralski reaction provides a robust and logical approach for accessing the 5-Bromo-7-methylisoquinoline core.[11][12][13] This strategy involves the cyclization of a β-phenylethylamide, followed by aromatization.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the C4-C4a bond of the isoquinoline, a key step in the Bischler-Napieralski synthesis. This reveals a required N-formyl-β-phenylethylamide intermediate, which can be prepared from the corresponding β-phenylethylamine.
Caption: Retrosynthetic analysis for 5-Bromo-7-methylisoquinoline.
Illustrative Synthetic Protocol: Bischler-Napieralski Approach
This protocol is a representative, multi-step procedure based on well-established chemical transformations.
Step 1: Synthesis of N-Formyl-(3-bromo-5-methylphenylethyl)amine
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Starting Material: Begin with commercially available 3-bromo-5-methylphenylacetic acid.
-
Amide Formation: Convert the carboxylic acid to an amide (e.g., via an acid chloride or using a coupling agent like EDC) with ammonia.
-
Reduction: Reduce the resulting amide to 3-bromo-5-methylphenylethylamine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Formylation: React the amine with an excess of ethyl formate or formic acid under reflux conditions to yield the N-formyl amide intermediate. Purify by column chromatography or recrystallization.
Step 2: Cyclization and Aromatization
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), dissolve the N-formyl-(3-bromo-5-methylphenylethyl)amine (1.0 equiv) in a suitable solvent like anhydrous toluene or acetonitrile.
-
Cyclodehydration: Add a dehydrating agent such as phosphorus oxychloride (POCl₃, ~1.5 equiv) or phosphorus pentoxide (P₂O₅, ~1.2 equiv) portion-wise.[13] The causality here is that the Lewis acidic reagent activates the amide carbonyl for intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring progress by TLC. This step forms the 3,4-dihydroisoquinoline intermediate.
-
Aromatization: After cooling, carefully quench the reaction mixture. Following workup, dissolve the crude dihydroisoquinoline in a high-boiling solvent (e.g., xylene) and add a dehydrogenation catalyst such as 10% Palladium on carbon (Pd/C, ~0.1 equiv).[6]
-
Dehydrogenation: Heat the mixture to reflux for 12-24 hours. The Pd/C facilitates the oxidation of the dihydroisoquinoline to the fully aromatic isoquinoline system.
-
Purification: After cooling and filtering off the catalyst, purify the final product, 5-Bromo-7-methylisoquinoline, by column chromatography on silica gel.
Key Reactions and Synthetic Utility
The true value of 5-Bromo-7-methylisoquinoline lies in its capacity as a substrate for C-C, C-N, and C-O bond-forming reactions, primarily through the versatile C5-bromine handle.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is arguably the most powerful tool for diversifying the isoquinoline core. The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester, tolerant of a wide range of functional groups.[7][14]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The key steps are (1) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial, add 5-Bromo-7-methylisoquinoline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (N₂ or Ar) for 5-10 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent/Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 2-18 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Table of Potential Transformations
| Boronic Acid/Ester | Product Class | Potential Application |
| Phenylboronic acid | 5-Aryl-isoquinolines | Core for kinase inhibitors |
| Pyridine-3-boronic acid | 5-Heteroaryl-isoquinolines | Modulating solubility, H-bonding |
| Vinylboronic acid | 5-Vinyl-isoquinolines | Michael acceptors, further functionalization |
| Methylboronic acid | 5,7-Dimethyl-isoquinoline | Exploring steric/electronic effects |
Other Key Cross-Coupling Reactions
-
Buchwald-Hartwig Amination: Enables the synthesis of 5-amino-isoquinoline derivatives by coupling with primary or secondary amines. This is invaluable for introducing key hydrogen-bond donating groups or for further derivatization.[15]
-
Sonogashira Coupling: Reacts with terminal alkynes to produce 5-alkynyl-isoquinolines. The resulting alkyne is a highly versatile functional group that can undergo subsequent reactions like click chemistry or reduction.[15]
Applications in Drug Discovery
The ability to rapidly and efficiently diversify the 5-Bromo-7-methylisoquinoline core directly translates to its utility in drug discovery programs.
Caption: Workflow for synthetic diversification and application.
By systematically applying the reactions described in Section 4, medicinal chemists can:
-
Probe Structure-Activity Relationships (SAR): By creating a library where the C5-substituent is varied (e.g., different aryl, heteroaryl, or amino groups), researchers can determine which functionalities enhance biological activity.
-
Optimize Pharmacokinetic Properties: The C5 position can be modified to tune properties like solubility, metabolic stability, and cell permeability, which are critical for converting a "hit" compound into a viable drug candidate.
-
Develop Novel Intellectual Property: The use of this specific building block allows for the creation of novel chemical entities that are structurally distinct from existing patented compounds.
Safety and Handling
5-Bromo-7-methylisoquinoline should be handled with standard laboratory safety precautions. As a halogenated aromatic compound, it should be treated as potentially irritating to the skin, eyes, and respiratory system.[16]
-
Always use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) from the supplier before use for complete handling and disposal information.
Conclusion
5-Bromo-7-methylisoquinoline is more than just a chemical; it is a strategic tool for innovation. Its structure combines the biologically relevant isoquinoline core with a versatile bromine handle, enabling access to a vast and diverse chemical space. By understanding its fundamental properties and leveraging powerful synthetic methods like the Suzuki-Miyaura coupling, researchers are well-equipped to design and synthesize the next generation of complex molecules for applications ranging from materials science to human medicine.
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